molecular formula C18H19ClN2O3 B3083781 [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid CAS No. 1142205-17-1

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No.: B3083781
CAS No.: 1142205-17-1
M. Wt: 346.8 g/mol
InChI Key: AXYWKQZOEXSVBY-UHFFFAOYSA-N
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Description

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . The structure of this compound, which integrates a 4-chlorophenyl ethyl moiety linked through an amide bond to a glycine derivative, presents a versatile scaffold. This architecture is particularly valuable for exploring structure-activity relationships in drug discovery, potentially acting as a key intermediate in the development of enzyme inhibitors or receptor-targeted therapeutics . Its defined molecular framework allows researchers to investigate and modulate complex biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-8-6-14(7-9-15)10-11-20-17(22)12-21(13-18(23)24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYWKQZOEXSVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with glycine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole Acetic Acid Derivatives ():

Compound Substituents Cardiovascular Effects Reference
SMVA-10 4-Chlorophenyl, phenylamino Reduces developed tension with Ach
SMVA-60 Ethyl ester, phenylamino Increases developed tension
SMVA-42 4-Bromophenylamino Induces aortic contraction
  • Key Insight : Electron-withdrawing groups (e.g., bromo in SMVA-42) enhance vasoconstrictive effects, while esters (SMVA-60) alter pharmacokinetics.

Structural Analogs with Sulfonamide Linkages ():

Compound Structure Bioactivity Reference
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamide, 4-chlorophenyl Unspecified (likely enzyme inhibition)
(R)-2-(4-methylphenylsulfonamido)-2-phenylacetic acid Methylphenyl sulfonamide Not reported (structural analog)
  • Key Insight: Sulfonamide groups increase metabolic stability compared to amino linkages but may reduce cardiovascular activity.

Dichlorobenzyl Analog ():

Compound Structure Properties Reference
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid Dichlorobenzyl, phenylamino Lipophilic (density: 1.401 g/cm³), predicted high boiling point
  • Key Insight: Dichlorination enhances lipophilicity but may increase toxicity compared to the monochloro target compound.

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound SMVA-10 (Thiazole) 2-(4-Chlorobenzenesulfonamido)-phenylacetic acid
Molecular Formula C₁₈H₁₈ClN₂O₃ (inferred) C₁₇H₁₄ClN₃O₂S C₁₄H₁₂ClNO₄S
Substituents 4-Chlorophenyl ethylamino Thiazole, 4-chlorophenyl Sulfonamide, 4-chlorophenyl
Bioactivity Hypothesized cardiovascular Reduces cardiac tension Unreported (structural analog)
pKa ~14.18 (predicted) Not reported ~3–4 (sulfonamide acidic)
Therapeutic Potential Cardiovascular modulation Heart failure management Enzyme inhibition

Biological Activity

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a 4-chlorophenyl group and an amino acid moiety. The synthesis typically involves the reaction of 4-chlorophenylethylamine with phenylglycine using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. This multi-step process allows for the formation of various derivatives that can be evaluated for biological activity.

Antibacterial Properties

Research indicates that compounds similar to [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been associated with the inhibition of tumor growth in specific cancer cell lines, although further research is required to elucidate its efficacy and mechanisms in cancer therapy .

The mechanism by which [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid exerts its biological effects involves interactions with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing biochemical pathways critical for cellular function .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains, demonstrating that some compounds had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ceftriaxone .
  • Neuroprotective Effects : In vitro studies on neuronal cell lines indicated that certain derivatives could protect against oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .

Comparative Analysis

To better understand the biological activity of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, a comparison with similar compounds is useful:

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
Compound AModerateYesYes
Compound BStrongModerateNo
Target CompoundModerate to StrongStrongPotential

Q & A

Basic: What synthetic strategies are recommended for preparing [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, and how is reaction progress optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting 4-chlorophenethylamine with chloroacetyl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) to form the intermediate 2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl group .
  • N-arylation : Coupling the intermediate with phenylamine via nucleophilic substitution or using coupling agents like EDC/HOBt.
  • Acetic acid functionalization : Introducing the acetic acid moiety through hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions.
    Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC is used to track reaction progress .

Advanced: How can researchers resolve discrepancies between in vitro α-glucosidase inhibition data and in vivo glucose-lowering efficacy for this compound?

Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. To address this:

  • Pharmacokinetic profiling : Assess plasma stability, protein binding, and metabolic pathways using LC-MS/MS.
  • Structure-activity relationship (SAR) studies : Modify the phenyl or chlorophenyl groups to enhance metabolic resistance (e.g., introducing electron-withdrawing substituents) .
  • Prodrug design : Mask the acetic acid group as an ester to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of aromatic protons (δ 7.2–7.6 ppm for phenyl/chlorophenyl groups) and amide carbonyl signals (δ ~165–170 ppm). The acetic acid proton appears as a singlet near δ 3.5–4.0 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 355.0 [M-H]⁻ for related compounds) .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) are critical .

Advanced: How should researchers design assays to evaluate the compound’s inhibitory effects on α-glucosidase?

Answer:

  • In vitro assay : Use purified α-glucosidase enzyme with p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. Measure absorbance at 405 nm to quantify inhibition kinetics (IC₅₀ values) .
  • Negative controls : Include acarbose as a reference inhibitor.
  • Mechanistic studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .
  • Cell-based validation : Test glucose uptake in Caco-2 or HepG2 cells using fluorescent glucose analogs (e.g., 2-NBDG) .

Basic: What methods ensure purity and stability of the compound during storage?

Answer:

  • Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to standards .
  • Stability testing : Conduct accelerated degradation studies under heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS .
  • Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

Advanced: How can computational methods predict the compound’s binding affinity to pharmacological targets like PPAR-γ?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s chlorophenyl group and PPAR-γ’s hydrophobic pocket (e.g., key residues: Phe282, Leu330) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA/GBSA calculations) .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .

Advanced: How to analyze contradictory data in cytotoxicity studies across different cell lines?

Answer:

  • Cell line specificity : Compare expression levels of target proteins (e.g., α-glucosidase) via Western blotting .
  • Metabolic profiling : Use Seahorse XF analyzers to assess mitochondrial respiration and glycolysis rates, which may explain differential sensitivity .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3/7 activity measurements to distinguish necrotic vs. apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Reactant of Route 2
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

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